Cas no 95233-41-3 (4-fluorocyclohexane-1-carboxylic acid)

4-Fluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The fluorine substituent enhances its reactivity and stability, enabling selective modifications in medicinal chemistry and agrochemical research. Its cyclohexane backbone provides structural rigidity, while the carboxylic acid group allows for further derivatization, such as esterification or amidation. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic effects. High purity grades ensure consistent performance in synthetic workflows, making it a reliable building block for researchers.
4-fluorocyclohexane-1-carboxylic acid structure
95233-41-3 structure
Product Name:4-fluorocyclohexane-1-carboxylic acid
CAS No:95233-41-3
MF:C7H11FO2
MW:146.159446001053
MDL:MFCD13189574
CID:799307
PubChem ID:11999998
Update Time:2025-05-26

4-fluorocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylicacid, 4-fluoro-
    • 4-fluorocyclohexane-1-carboxylic acid
    • (1s,4s)-4-fluorocyclohexane-1-carboxylic acid
    • P16645
    • CS-0053674
    • MFCD27977929
    • CYCLOHEXANECARBOXYLIC ACID, 4-FLUORO-, TRANS-
    • rac-(1s,4s)-4-fluorocyclohexane-1-carboxylic
    • CS-0049762
    • CYCLOHEXANECARBOXYLIC ACID 4-FLUORO-,TRANS-
    • EN300-206874
    • A881665
    • ZB1705
    • BB 0262116
    • AKOS006386084
    • AS-53650
    • GS-2525
    • FT-0668629
    • SB23111
    • 4-fluorocyclohexanecarboxylic acid
    • CYCLOHEXANECARBOXYLIC ACID, 4-FLUORO-
    • SCHEMBL1886148
    • 174771-54-1
    • AB68681
    • trans-4-Fluorocyclohexane-1-carboxylic Acid
    • SB23112
    • SY100416
    • CS-0047846
    • P15397
    • AKOS006378287
    • 4-Fluorocyclohexane-1-carboxylic acid, AldrichCPR
    • SCHEMBL1886149
    • SY029272
    • trans-4-Fluorocyclohexanecarboxylic Acid
    • MFCD30531324
    • cis-4-Fluorocyclohexanecarboxylicacid
    • SCHEMBL21672997
    • 95233-41-3
    • cis-4-Fluorocyclohexanecarboxylic acid
    • 1354379-54-6
    • Cis-?4-fluorocyclohexanecar?boxylic Acid
    • AS-53541
    • MFCD13189574
    • AKOS006377535
    • P16816
    • DB-275389
    • BBL102793
    • STL556600
    • (1R,4R)-4-FLUOROCYCLOHEXANE-1-CARBOXYLIC ACID
    • 4-luorocyclohexane-1-carboxylic acid
    • CHEBI:230858
    • MDL: MFCD13189574
    • Inchi: 1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10)
    • InChI Key: IUMDEBKXOXPBEX-UHFFFAOYSA-N
    • SMILES: FC1CCC(C(=O)O)CC1

Computed Properties

  • Exact Mass: 146.07430775g/mol
  • Monoisotopic Mass: 146.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 37.3Ų

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4-fluorocyclohexane-1-carboxylic acid Suppliers

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(CAS:95233-41-3)4-fluorocyclohexane-1-carboxylic acid
Order Number:A1095387
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Quantity:100mg/250mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:15
Price ($):158.0/211.0/526.0/1580.0/2632.0
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Additional information on 4-fluorocyclohexane-1-carboxylic acid

Introduction to 4-fluorocyclohexane-1-carboxylic acid (CAS No. 95233-41-3)

4-fluorocyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 95233-41-3, is a fluorinated cyclohexane derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its fluorine substituent at the cyclohexane ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 4-fluorocyclohexane-1-carboxylic acid consists of a six-membered cycloalkane ring substituted with a fluorine atom at the fourth position and a carboxylic acid functional group at the first position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications. The presence of the fluorine atom, in particular, is crucial as it can modulate the metabolic stability, lipophilicity, and binding affinity of the compound when incorporated into larger molecular frameworks.

In recent years, there has been a surge in research focused on fluorinated heterocycles due to their broad spectrum of biological activities. 4-fluorocyclohexane-1-carboxylic acid has emerged as a key building block in the development of novel pharmaceuticals. Its utility spans across multiple therapeutic areas, including central nervous system (CNS) disorders, anti-inflammatory agents, and anticancer drugs. The fluorine atom's ability to enhance metabolic stability and improve pharmacokinetic profiles has made this compound particularly attractive for drug design.

One of the most compelling aspects of 4-fluorocyclohexane-1-carboxylic acid is its role in medicinal chemistry as a scaffold for generating structurally diverse derivatives. Researchers have leveraged its flexible cyclohexane core to develop molecules with enhanced binding interactions at target enzymes and receptors. For instance, studies have demonstrated its application in designing ligands for G protein-coupled receptors (GPCRs), which are critical mediators of cellular signaling pathways involved in numerous diseases.

The synthesis of 4-fluorocyclohexane-1-carboxylic acid typically involves multi-step organic transformations, starting from commercially available precursors such as cyclohexanone or cyclohexanol. Advanced synthetic methodologies, including fluorination reactions and carboxylation techniques, are employed to introduce the desired functional groups with high selectivity and yield. These synthetic routes highlight the compound's significance as a versatile intermediate in industrial-scale chemical processes.

Recent advancements in computational chemistry have further enhanced the understanding of 4-fluorocyclohexane-1-carboxylic acid's reactivity and potential applications. Molecular modeling studies have revealed insights into how the fluorine atom influences electronic distributions within the molecule, providing valuable guidance for rational drug design. These computational approaches complement experimental efforts by predicting molecular interactions and optimizing lead compounds for clinical development.

In clinical research, 4-fluorocyclohexane-1-carboxylic acid derivatives have shown promise in preclinical models for various therapeutic indications. For example, modifications to its structure have led to compounds with anti-inflammatory properties comparable to existing drugs but with improved side-effect profiles. Additionally, its incorporation into kinase inhibitors has demonstrated efficacy in targeting aberrant signaling pathways associated with cancer growth.

The pharmaceutical industry continues to explore new synthetic strategies to streamline the production of 4-fluorocyclohexane-1-carboxylic acid derivatives. Continuous flow chemistry and biocatalytic methods are being investigated to enhance scalability and sustainability while maintaining high purity standards. These innovations align with global trends toward greener chemistry practices, ensuring that future drug development remains environmentally responsible.

From a regulatory perspective, 4-fluorocyclohexane-1-carboxylic acid must meet stringent quality control measures to ensure safety and efficacy in pharmaceutical applications. Compliance with international standards such as Good Manufacturing Practices (GMP) is essential for manufacturers engaged in producing this compound for therapeutic use. Rigorous analytical testing methodologies are employed to verify purity and assess potential impurities that could impact product performance.

The future prospects for 4-fluorocyclohexane-1-carboxylic acid are bright, with ongoing research uncovering new synthetic pathways and expanding its utility across diverse therapeutic areas. As our understanding of fluorinated compounds evolves, so too will their role in addressing unmet medical needs. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:95233-41-3)4-fluorocyclohexane-1-carboxylic acid
A1095387
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g/10g
Price ($):158.0/211.0/526.0/1580.0/2632.0
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